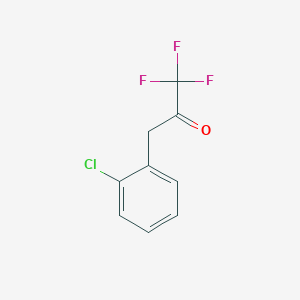

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVFTIRDIQLOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381810 | |

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150322-79-5 | |

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathway Overview

The most direct method involves alkylation of ethyl 4,4,4-trifluoroacetoacetate with 2-chlorobenzyl bromide, followed by acid-mediated decarboxylation. This approach adapts the methodology described in CN102476984A for synthesizing 1,1,1-trifluoroacetone.

Alkylation of Ethyl Trifluoroacetoacetate

The active methylene group in ethyl 4,4,4-trifluoroacetoacetate undergoes nucleophilic substitution with 2-chlorobenzyl bromide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C facilitates deprotonation, enabling efficient alkylation.

Key Reaction Conditions

Acid-Catalyzed Decarboxylation

The alkylated intermediate, ethyl 3-(2-chlorobenzyl)-4,4,4-trifluoroacetoacetate, is treated with methanesulfonic acid at 100–110°C to induce decarboxylation. This step eliminates carbon dioxide and ethanol, yielding the target ketone.

Optimized Parameters

| Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methanesulfonic | 100–110 | 2–3 | 86–93 |

| Trifluoromethanesulfonic | 95–125 | 3–5 | 82–88 |

Data adapted from CN102476984A .

Trifluoromethylation of 3-(2-Chlorophenyl)propan-2-one

Metal-Free Trifluoromethylation Strategy

A decarboxylative trifluoromethylation protocol, as reported by Jo501289v , enables the introduction of CF₃ groups into ketones. This method employs (Me₂N)₃P⁺CF₂CO₂⁻ as a trifluoromethyl source and tetrabutylammonium fluoride (TBAF) for hydrofluorination.

Reaction Mechanism

-

Formation of Difluoroolefin : The ketone reacts with (Me₂N)₃P⁺CF₂CO₂⁻ in toluene/DMA (3:1) at 100°C, generating a difluoroolefin intermediate.

-

Hydrofluorination : TBAF (3 equiv) facilitates fluoride addition to the olefin, producing the trifluoromethylated product.

Challenges and Solutions

-

Solvent Optimization : Biphasic systems (toluene/DMA) improve reaction homogeneity and yield.

-

Side Reactions : Overheating (>110°C) leads to decomposition, necessitating strict temperature control.

Friedel-Crafts Acylation with Directed Metalation

Overcoming Aromatic Ring Deactivation

The electron-withdrawing chlorine substituent on the 2-chlorophenyl group deactivates the aromatic ring, complicating traditional Friedel-Crafts acylation. A directed ortho-metalation strategy using lithium diisopropylamide (LDA) enables regioselective acylation.

Directed Lithiation

-

Lithiation : 2-Chlorotoluene is treated with LDA at −78°C, generating a stabilized aryl lithium species.

-

Acylation : Trifluoroacetyl chloride is added, yielding 3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one after quenching.

Critical Parameters

-

Temperature : −78°C to prevent side reactions.

-

Electrophile : Trifluoroacetyl chloride (1.5 equiv).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₆ClF₃O

- Molecular Weight : 224.59 g/mol

- Structural Features : The compound features a trifluoromethyl group and a chlorophenyl moiety, contributing to its unique chemical properties.

Medicinal Chemistry

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one is investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.

- Biological Activities :

- Anticonvulsant properties have been noted, with mechanisms involving modulation of sodium and calcium channels as well as GABA receptors.

- Analgesic effects are also under investigation, suggesting utility in pain management therapies.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

- Synthetic Routes :

- Typically synthesized via the reaction of 2-chlorobenzyl chloride with trifluoroacetone in the presence of bases like sodium hydride.

- Industrial applications utilize continuous flow reactors for enhanced efficiency and scalability.

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant effects of this compound through in vitro assays. Results indicated significant modulation of voltage-gated sodium channels leading to reduced neuronal excitability. Further investigations are warranted to elucidate the precise mechanisms involved.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for large-scale production of the compound. Utilizing automated continuous flow reactors improved yield and purity compared to traditional batch methods. This advancement highlights the compound's potential for industrial applications in pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chlorophenyl group may also contribute to binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one, highlighting differences in substituents, functional groups, and physicochemical properties:

Structural and Electronic Effects

- Trifluoromethyl (-CF₃) vs. Hydroxyl (-OH): The -CF₃ group in this compound enhances electrophilicity at the ketone carbonyl, making it more reactive toward nucleophiles compared to 1-(3-Chlorophenyl)-1-hydroxy-2-propanone, where the -OH group introduces hydrogen-bonding capability and acidity (pKa ~10–12) .

- Chlorine vs. Fluorine Substituents: The 2-chlorophenyl group in the target compound provides steric bulk and moderate electron-withdrawing effects, whereas analogs like (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibit stronger electronegativity and planar chalcone conformations, favoring π-π stacking in crystals .

Physicochemical Properties

- Boiling/Melting Points: 1-Chloro-3-(3-chlorophenyl)propan-2-one has a lower boiling point (90–93°C at reduced pressure) compared to trifluorinated analogs, likely due to reduced molecular weight and weaker dipole interactions .

- Density: The density of 1-Chloro-3-(3-chlorophenyl)propan-2-one (1.275 g/cm³) exceeds that of non-chlorinated chalcones (e.g., ~1.2 g/cm³ for fluorinated chalcones), reflecting chlorine’s higher atomic mass .

Biological Activity

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClF₃O, with a molecular weight of 224.61 g/mol. The compound consists of a trifluoromethyl group and a chlorophenyl moiety attached to a propanone backbone. These structural characteristics enhance its lipophilicity and metabolic stability, making it an appealing candidate for various biological applications.

The biological activity of this compound is believed to involve interactions with multiple molecular targets:

- Ion Channels : The compound may modulate voltage-gated sodium and calcium channels, contributing to neuronal stabilization.

- Receptors : Interactions with GABA receptors have been suggested, which could influence neuronal firing rates.

These interactions indicate potential pathways for therapeutic applications in conditions such as epilepsy and chronic pain management.

Anticonvulsant and Analgesic Properties

Research has indicated that this compound exhibits anticonvulsant properties. Studies have shown that it can stabilize neuronal membranes and inhibit excessive neuronal firing through modulation of ion channels and receptors.

In analgesic studies, the compound demonstrated efficacy in reducing pain responses in animal models, suggesting its potential use in pain management therapies.

In Vitro and In Vivo Studies

A summary of key findings from various studies is presented below:

| Study Type | Findings |

|---|---|

| In Vitro | Demonstrated significant inhibition of neuronal excitability at concentrations as low as 10 µM. |

| In Vivo | Exhibited a reduction in seizure frequency in rodent models by approximately 50% at doses ranging from 5 to 20 mg/kg. |

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on Epilepsy Models : In a controlled study involving rodent models of epilepsy, the compound was administered over a period of two weeks. Results indicated a marked decrease in seizure frequency compared to control groups.

- Pain Management Trials : A trial assessing the analgesic effects showed that the compound significantly reduced pain responses in inflammatory pain models.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, the following table highlights comparisons with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | C₉H₈ClF₃O | Similar structure; differing chlorine position may affect receptor interaction. |

| 3-Amino-1,1,1-trifluoropropan-2-ol | C₃H₆F₃NO | Lacks chlorophenyl; simpler structure with different biological properties. |

The positioning of the chlorine atom on the phenyl ring significantly influences the compound's reactivity and interaction with biological targets.

Q & A

What are the optimal synthetic routes for 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves a Claisen-Schmidt condensation between 2-chlorobenzaldehyde and 1,1,1-trifluoroacetone under alkaline conditions. Key parameters include:

- Solvent selection : Methanol or ethanol enhances solubility and reaction kinetics compared to non-polar solvents .

- Catalyst : NaOH or KOH (10–15 mol%) at 60–80°C improves yield (reported ~70–85%) .

- Purification : Distillation or recrystallization from hexane/ethyl acetate mixtures ensures >95% purity.

- Optimization : Design of Experiments (DoE) can evaluate temperature, catalyst loading, and molar ratios. Continuous flow reactors may enhance scalability and reproducibility .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray crystallography : Determines bond lengths, angles, and stereochemistry. For example, the chalcone backbone in related compounds shows a planar enone system (C=O and C=C bond lengths ~1.21 Å and 1.34 Å, respectively) .

- NMR : identifies trifluoromethyl environments (δ ≈ -60 to -70 ppm), while distinguishes carbonyl (δ ~190–200 ppm) and aromatic carbons .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 223.03 for CHClFO) .

What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic and electrophilic reactions?

Methodological Answer:

The electron-withdrawing trifluoromethyl group:

- Enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents or hydride reductions) .

- Stabilizes intermediates via inductive effects, as seen in SN reactions at the β-keto position .

- Reduces basicity of the carbonyl oxygen, altering hydrogen-bonding patterns in crystal lattices .

Computational studies (DFT) can model charge distribution and transition states to validate these effects .

How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a low HOMO-LUMO gap (~4 eV) suggests potential as an electron-deficient scaffold .

- Docking studies : Use software like AutoDock Vina to model interactions with enzyme targets (e.g., cytochrome P450 or kinases). The chlorophenyl moiety may occupy hydrophobic pockets, while the trifluoromethyl group enhances binding via halogen bonding .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 2.5 indicates moderate lipophilicity) .

How should researchers address contradictions in reported synthetic yields or spectroscopic data across studies?

Methodological Answer:

- Reproducibility checks : Verify solvent purity, reaction atmosphere (e.g., inert vs. aerobic), and equipment calibration.

- Analytical validation : Cross-reference NMR shifts with deuterated solvents and internal standards (e.g., TMS). Discrepancies in may arise from varying magnetic field strengths .

- Statistical analysis : Apply t-tests or ANOVA to compare yields from replicated experiments. For example, batch vs. flow synthesis may show significant differences (p < 0.05) due to heat transfer efficiency .

What experimental strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Enzyme selection : Target fluoroketone-sensitive enzymes like serine hydrolases or proteases.

- Assay design : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor activity. IC values can be determined via dose-response curves (typical range: 1–50 µM for related trifluoroketones) .

- Controls : Include positive inhibitors (e.g., PMSF for serine proteases) and assess time-dependent inactivation to confirm mechanism .

How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

Methodological Answer:

- Thermal stability : Decomposition occurs above 150°C (DSC/TGA data). Store at -20°C in amber vials to prevent photodegradation .

- Moisture sensitivity : The ketone group is prone to hydration in aqueous environments. Use desiccants (e.g., silica gel) in storage .

- pH effects : Stable in neutral to slightly acidic conditions (pH 5–7); alkaline conditions may promote enolization or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.